Cas no 1157361-22-2 (1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one)

1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one is a fluorinated aromatic ketone derivative with a thioether functional group, offering unique reactivity and structural features for synthetic applications. The presence of difluorinated phenyl and ethylsulfanyl moieties enhances its utility as an intermediate in pharmaceuticals, agrochemicals, and specialty chemical synthesis. The electron-withdrawing fluorine atoms improve stability and influence regioselectivity in further transformations, while the ethylsulfanyl group provides a versatile handle for nucleophilic or oxidative modifications. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and potential for derivatization. Its well-defined structure ensures consistent performance in complex synthetic routes.
1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one structure
1157361-22-2 structure
Product Name:1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one
CAS No:1157361-22-2
MF:C10H10F2OS
MW:216.247608661652
CID:5250319
PubChem ID:43801994
Update Time:2025-05-19

1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-394392
    • 1-(2,6-difluorophenyl)-2-(ethylsulfanyl)ethan-1-one
    • 1157361-22-2
    • 1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one
    • Inchi: 1S/C10H10F2OS/c1-2-14-6-9(13)10-7(11)4-3-5-8(10)12/h3-5H,2,6H2,1H3
    • InChI Key: XVZOBAVHEHGMSV-UHFFFAOYSA-N
    • SMILES: S(CC)CC(C1C(=CC=CC=1F)F)=O

Computed Properties

  • Exact Mass: 216.04204244g/mol
  • Monoisotopic Mass: 216.04204244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.4Ų

1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one Pricemore >>

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Additional information on 1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one

1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one: A Comprehensive Overview

1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one (CAS No. 1157361-22-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its fluorinated aromatic ring and sulfanyl group, which contribute to its distinct chemical properties and potential applications. Recent advancements in synthetic methodologies and computational chemistry have further enhanced our understanding of its behavior in various chemical environments.

The molecular structure of 1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one consists of a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, a ketone group, and an ethylthio group attached to the central carbon atom. This arrangement creates a molecule with both electron-withdrawing and electron-donating groups, leading to interesting electronic properties. The fluorine atoms at the para positions of the phenyl ring introduce steric hindrance and enhance the compound's stability, while the ethylthio group contributes to its solubility in organic solvents.

Recent studies have highlighted the potential of 1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one as a building block in medicinal chemistry. Its ability to form stable covalent bonds with other functional groups makes it an ideal candidate for drug design. For instance, researchers have explored its use in creating bioisosteres for existing pharmaceutical compounds, where the fluorine atoms can replace hydrogen atoms to improve pharmacokinetic properties without significantly altering the molecular framework.

In addition to its role in drug discovery, this compound has shown promise in materials science applications. Its unique electronic properties make it a potential candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent computational studies have demonstrated that the presence of fluorine atoms can modulate the energy levels of the molecule, enhancing its suitability for such applications.

The synthesis of 1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of a suitable precursor with an ethylthiol group followed by oxidation to form the ketone. The use of transition metal catalysts has been shown to improve reaction efficiency and yield high-purity products.

From an environmental perspective, understanding the degradation pathways of 1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one is crucial for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the fluorine atoms play a significant role in stabilizing the molecule against environmental breakdown. This insight is valuable for designing sustainable chemical processes that minimize environmental footprint.

In conclusion, 1-(2,6-Difluorophenyl)-2-(ethylsulfanyl)ethan-1-one (CAS No. 1157361-22-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and chemical properties continue to be explored through cutting-edge research methodologies, offering new possibilities for innovation in medicine and materials science.

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